![molecular formula C21H18N2OS B14439928 N-[(3'-Methyl[1,1'-biphenyl]-2-yl)carbamothioyl]benzamide CAS No. 76838-61-4](/img/structure/B14439928.png)
N-[(3'-Methyl[1,1'-biphenyl]-2-yl)carbamothioyl]benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[(3’-Methyl[1,1’-biphenyl]-2-yl)carbamothioyl]benzamide is an organic compound with a complex structure that includes a biphenyl group, a carbamothioyl group, and a benzamide group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3’-Methyl[1,1’-biphenyl]-2-yl)carbamothioyl]benzamide typically involves multiple steps, starting with the preparation of the biphenyl derivative. The biphenyl derivative can be synthesized through a Suzuki coupling reaction, where a halogenated biphenyl reacts with a boronic acid in the presence of a palladium catalyst. The resulting biphenyl derivative is then subjected to further reactions to introduce the carbamothioyl and benzamide groups.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product in high purity.
化学反应分析
Types of Reactions
N-[(3’-Methyl[1,1’-biphenyl]-2-yl)carbamothioyl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the benzamide or carbamothioyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
科学研究应用
N-[(3’-Methyl[1,1’-biphenyl]-2-yl)carbamothioyl]benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and catalysts.
作用机制
The mechanism of action of N-[(3’-Methyl[1,1’-biphenyl]-2-yl)carbamothioyl]benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting cellular pathways. The exact molecular targets and pathways can vary depending on the specific application and context.
相似化合物的比较
Similar Compounds
3-Methylbiphenyl: A simpler biphenyl derivative with similar structural features.
Benzamide: A basic amide compound with a benzene ring.
Carbamothioyl derivatives: Compounds with similar functional groups but different substituents.
Uniqueness
N-[(3’-Methyl[1,1’-biphenyl]-2-yl)carbamothioyl]benzamide is unique due to its combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
属性
CAS 编号 |
76838-61-4 |
|---|---|
分子式 |
C21H18N2OS |
分子量 |
346.4 g/mol |
IUPAC 名称 |
N-[[2-(3-methylphenyl)phenyl]carbamothioyl]benzamide |
InChI |
InChI=1S/C21H18N2OS/c1-15-8-7-11-17(14-15)18-12-5-6-13-19(18)22-21(25)23-20(24)16-9-3-2-4-10-16/h2-14H,1H3,(H2,22,23,24,25) |
InChI 键 |
HTUQULXHUAYBAC-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=CC=C1)C2=CC=CC=C2NC(=S)NC(=O)C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



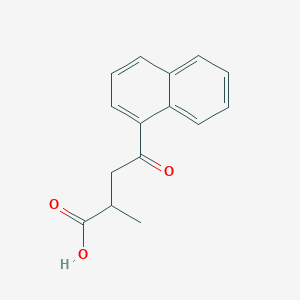

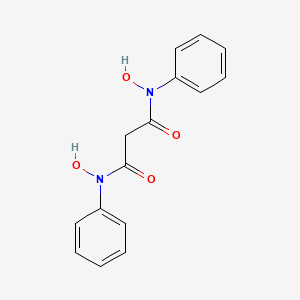

![2,2,2-trifluoro-N-[2-(6-oxocyclohexen-1-yl)phenyl]acetamide](/img/structure/B14439895.png)
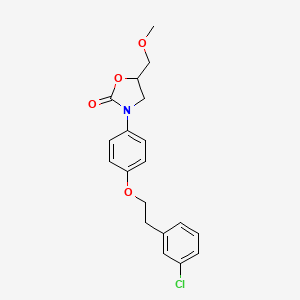

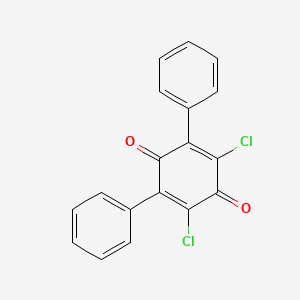
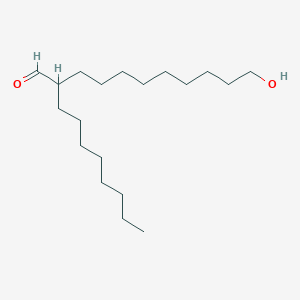

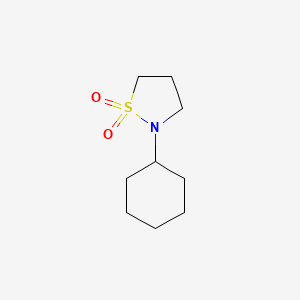

![1-[(2S)-1-(4-Methylbenzene-1-sulfonyl)pyrrolidin-2-yl]propan-1-one](/img/structure/B14439938.png)
